molecular formula C21H20N2O4S B2647906 Methyl 4-((4-(4-propoxyphenyl)thiazol-2-yl)carbamoyl)benzoate CAS No. 391876-96-3

Methyl 4-((4-(4-propoxyphenyl)thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2647906
CAS No.: 391876-96-3
M. Wt: 396.46
InChI Key: YOSKGKHBYYYRFB-UHFFFAOYSA-N
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Description

Methyl 4-((4-(4-propoxyphenyl)thiazol-2-yl)carbamoyl)benzoate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a thiazole ring substituted with a propoxyphenyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(4-propoxyphenyl)thiazol-2-yl)carbamoyl)benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Substitution with Propoxyphenyl Group: The thiazole ring is then substituted with a propoxyphenyl group through a nucleophilic substitution reaction.

    Formation of the Carbamoyl Group: The carbamoyl group is introduced by reacting the substituted thiazole with an isocyanate.

    Esterification: Finally, the benzoate ester is formed by esterifying the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(4-propoxyphenyl)thiazol-2-yl)carbamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the thiazole ring and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-((4-(4-propoxyphenyl)thiazol-2-yl)carbamoyl)benzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of Methyl 4-((4-(4-propoxyphenyl)thiazol-2-yl)carbamoyl)benzoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((4-(4-methoxyphenyl)thiazol-2-yl)carbamoyl)benzoate
  • Methyl 4-((4-(4-ethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate
  • Methyl 4-((4-(4-butoxyphenyl)thiazol-2-yl)carbamoyl)benzoate

Uniqueness

Methyl 4-((4-(4-propoxyphenyl)thiazol-2-yl)carbamoyl)benzoate is unique due to its specific propoxyphenyl substitution, which may confer distinct biological activities and chemical properties compared to its analogs. The propoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 4-[[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-3-12-27-17-10-8-14(9-11-17)18-13-28-21(22-18)23-19(24)15-4-6-16(7-5-15)20(25)26-2/h4-11,13H,3,12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSKGKHBYYYRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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